N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a benzothiazole-derived molecule with a fluorinated benzamide core and a dimethylaminopropyl side chain. The dimethylamino group enhances solubility, while the fluorine atom may improve metabolic stability and binding affinity.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS.ClH/c1-14-12-18-19(13-15(14)2)27-21(23-18)25(11-5-10-24(3)4)20(26)16-6-8-17(22)9-7-16;/h6-9,12-13H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNEEYZESFIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant studies.
- Molecular Formula : C21H25ClFN3OS
- Molecular Weight : 421.96 g/mol
- Structure : The compound features a benzothiazole moiety and a dimethylamino propyl chain, which may enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cancer progression. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor antagonism, which can lead to anticancer effects.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound's cytotoxic effects on various cancer cell lines using MTS assays. It was found that the compound demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell proliferation .
- Another study focused on the binding affinity of the compound to DNA and its impact on tumor growth. The results suggested that the compound binds within the minor groove of AT-DNA, which may interfere with DNA replication and transcription processes .
- Comparative Analysis :
Summary of Biological Activity Data
| Cell Line | IC50 (μM) | Assay Type | Activity Level |
|---|---|---|---|
| A549 | 2.12 ± 0.21 | 2D | High |
| HCC827 | 5.13 ± 0.97 | 2D | Moderate |
| NCI-H358 | 0.85 ± 0.05 | 2D | Very High |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D | Low |
Antimicrobial Activity
In addition to antitumor properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity against various bacterial strains. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated moderate antibacterial effects, supporting its potential as a dual-action therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The provided evidence focuses on triazole-thiones and hydrazine derivatives (e.g., compounds 4–15 in and 5a-i in ). While these differ structurally from the target compound, general comparative insights can be drawn:
Key Findings from Analogues
Synthetic Flexibility : The triazole-thiones in highlight the use of sodium hydroxide-mediated cyclization and α-halogenated ketone alkylation to introduce diverse substituents . Similar strategies could theoretically apply to the target compound’s synthesis.
Tautomerism : Triazole-thiones in exist exclusively in the thione tautomeric form, confirmed by IR and NMR . This suggests that tautomeric stability is critical for analogs with sulfur-containing heterocycles.
Q & A
Basic: What are the key synthetic steps for preparing N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride?
The synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2 : Amide coupling between the benzo[d]thiazol-2-amine intermediate and 4-fluorobenzoyl chloride, using a coupling agent like EDCI/HOBt in dichloromethane.
- Step 3 : Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride, followed by hydrochloride salt formation for stabilization .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : To verify substituent integration and spatial arrangement (e.g., distinguishing dimethylamino and fluorobenzamide groups) .
- Mass Spectrometry (ESI-MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis.
- HPLC : To assess purity (>98%) and monitor byproduct formation during synthesis .
Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yield?
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. amine equivalence) to maximize yield.
- Case Study : highlights DoE applications in reducing trial runs by 40% while achieving 75% yield optimization in similar amidation reactions .
Advanced: How to address contradictions in reported biological activities (e.g., IC50 variability)?
- Protocol Harmonization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize inter-lab variability.
- Dose-Response Replication : Repeat experiments across multiple replicates and validate using orthogonal assays (e.g., Western blot for target inhibition alongside cytotoxicity assays).
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ’s fluorobenzo[d]thiazole derivatives) to identify substituent-dependent trends .
Advanced: What computational strategies enhance reaction design and mechanistic understanding?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., amide bond formation energetics) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to guide solvent selection (e.g., DMF vs. THF).
- In Silico SAR : Dock the compound into target proteins (e.g., kinases) to prioritize synthetic analogs for testing .
Advanced: How to conduct Structure-Activity Relationship (SAR) studies on this compound?
- Substituent Variation : Systematically modify the 5,6-dimethylbenzo[d]thiazole or fluorobenzamide moieties (e.g., replacing dimethylamino with morpholino groups).
- Biological Testing : Evaluate changes in potency using kinase inhibition assays or antimicrobial disk diffusion.
- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft Es) parameters to activity trends .
Basic: What in vitro assays are recommended for initial biological evaluation?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., topoisomerase II) .
Advanced: How to troubleshoot low purity during final purification?
- Gradient Optimization : Adjust mobile phase ratios in preparative HPLC (e.g., acetonitrile:water from 70:30 to 90:10).
- Counterion Screening : Test alternative salts (e.g., trifluoroacetate vs. hydrochloride) to improve crystallinity.
- Byproduct Analysis : Use LC-MS to identify dimers or hydrolysis products and adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
